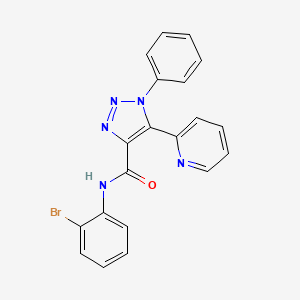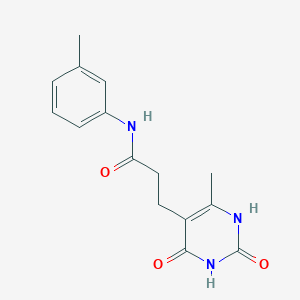![molecular formula C22H28FN3OS B2684643 4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 450342-73-1](/img/structure/B2684643.png)
4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a fluorophenyl group, a butyl group, and a cyclohexane carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 401.54 g/mol, a complexity of 709, and a topological polar surface area of 78.1 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Researchers have focused on the synthesis and characterization of compounds with structural similarities to the given chemical, exploring their potential applications in material science and pharmacology. For instance, studies have demonstrated the synthesis of aromatic polyamides containing cyclohexane structures, highlighting their solubility, film-forming capabilities, and thermal stability, which could be relevant to developing new materials with specific physical properties (Hsiao et al., 1999). Additionally, fluorinated derivatives have been synthesized for their potential as antagonists in neuroimaging studies, indicating the compound's relevance in developing diagnostic tools or treatments (Lang et al., 1999).
Crystal Structure and Bioactivity
The preparation and crystal structure determination of copper(II) chloride adducts with related compounds have been studied, revealing structural insights that could be beneficial in designing drugs with improved efficacy and reduced side effects. These studies not only contribute to our understanding of molecular interactions but also have implications for the development of anticancer drugs (Bonacorso et al., 2003).
Application in Organic Electronics
New benzimidazole derivatives have been synthesized for use as acceptor units in donor–acceptor–donor type polymers, showcasing the potential of similar compounds in the development of organic electronic devices. These studies illustrate the importance of structural modification in tuning the optical and electronic properties of materials for specific applications (Ozelcaglayan et al., 2012).
Antimicrobial and Anticonvulsant Properties
Compounds with similar structures have been evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. Moreover, the characterization of anticonvulsant enaminones highlights the significance of these compounds in medicinal chemistry, particularly in the search for new treatments for epilepsy (Kubicki et al., 2000).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, given the wide range of pharmacological activities of pyrazole derivatives , it would be interesting to explore the potential biological activities of this compound.
Eigenschaften
IUPAC Name |
4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3OS/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXYMXMGOTVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)


![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)


![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2684581.png)
